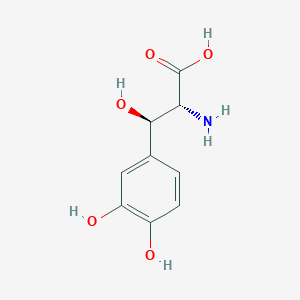
Allopregnandiol 3-(Hydrogen Sulfate) Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopregnandiol 3-(Hydrogen Sulfate) Sodium Salt is a sulfate-conjugated metabolite of allopregnandiol. It is a derivative of the steroid hormone progesterone and is involved in various biological processes. This compound is known for its role in the modulation of the γ-aminobutyric acid type A receptor, making it significant in neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allopregnandiol 3-(Hydrogen Sulfate) Sodium Salt can be synthesized from 5α-pregnan-3β-ol-20-one 3β-acetate, which is a derivative of pregnenolone. The synthesis involves the sulfation of the hydroxyl group at the 3-position of allopregnandiol, followed by the neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfation reactions under controlled conditions. The process typically includes the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents, followed by neutralization with sodium hydroxide to obtain the sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Allopregnandiol 3-(Hydrogen Sulfate) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of allopregnandiol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Allopregnandiol 3-(Hydrogen Sulfate) Sodium Salt has several scientific research applications:
Mechanism of Action
Allopregnandiol 3-(Hydrogen Sulfate) Sodium Salt exerts its effects primarily through the modulation of the γ-aminobutyric acid type A receptor. It acts as a positive allosteric modulator, enhancing the inhibitory effects of γ-aminobutyric acid on neuronal activity. This modulation is crucial for its neuroprotective and anxiolytic properties . The compound also interacts with the pregnane X receptor, influencing the expression of various genes involved in steroid metabolism .
Comparison with Similar Compounds
Similar Compounds
Allopregnanediol: An endogenous metabolite of progesterone and allopregnanolone, known for its role as a neurosteroid.
Pregnanediol: Another metabolite of progesterone, differing in the stereochemistry of the hydroxyl groups.
Allopregnanolone: A potent neurosteroid with similar modulatory effects on the γ-aminobutyric acid type A receptor.
Uniqueness
Allopregnandiol 3-(Hydrogen Sulfate) Sodium Salt is unique due to its sulfate conjugation, which influences its solubility, stability, and biological activity. This conjugation differentiates it from other similar compounds and enhances its potential for specific therapeutic applications .
Properties
CAS No. |
215855-85-9 |
|---|---|
Molecular Formula |
C₂₁H₃₅NaO₅S |
Molecular Weight |
422.55 |
Synonyms |
(3β,5α,20R)-Pregnane-3, 20-Diol, 3-(Hydrogen Sulfate) Monosodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


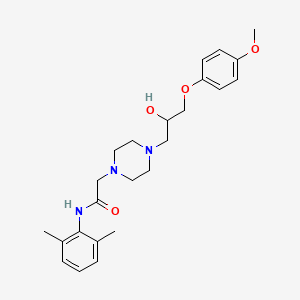
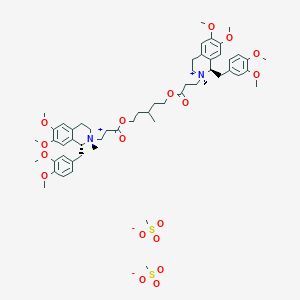

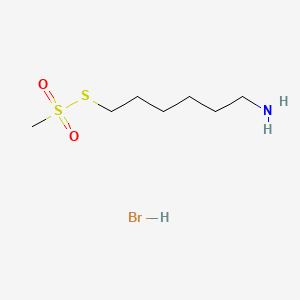
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B1145484.png)
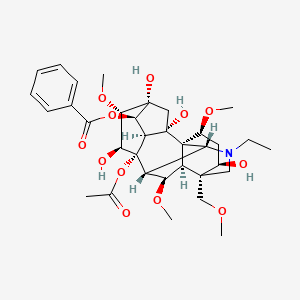
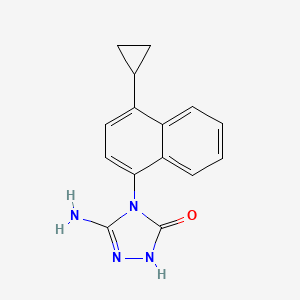
![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)
